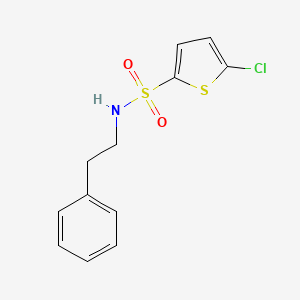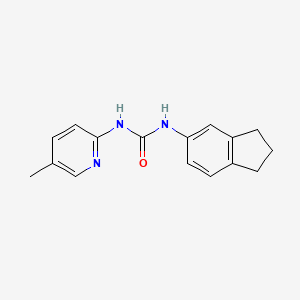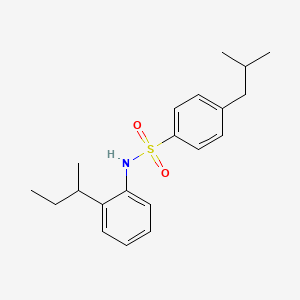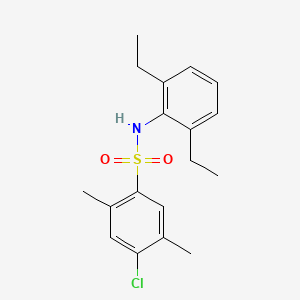
N-(4-chloro-2-fluorophenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide
説明
N-(4-chloro-2-fluorophenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide, also known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. This compound has gained significant attention in recent years due to its potential therapeutic applications in the treatment of various neurological disorders.
科学的研究の応用
N-(4-chloro-2-fluorophenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction. Additionally, N-(4-chloro-2-fluorophenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. These findings suggest that N-(4-chloro-2-fluorophenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide may have potential therapeutic applications in the treatment of addiction, schizophrenia, and Alzheimer's disease.
作用機序
N-(4-chloro-2-fluorophenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide is a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain. The mesolimbic system is involved in the regulation of reward and motivation. By blocking the dopamine D3 receptor, N-(4-chloro-2-fluorophenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide reduces the rewarding effects of drugs of abuse and decreases drug-seeking behavior.
Biochemical and Physiological Effects
N-(4-chloro-2-fluorophenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide has been shown to have a number of biochemical and physiological effects. In animal models, N-(4-chloro-2-fluorophenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide has been shown to increase dopamine release in the prefrontal cortex and striatum. Additionally, N-(4-chloro-2-fluorophenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide has been shown to decrease the expression of c-fos, a protein that is involved in the regulation of gene expression. These findings suggest that N-(4-chloro-2-fluorophenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide may have a role in the regulation of dopamine signaling and gene expression.
実験室実験の利点と制限
One of the main advantages of using N-(4-chloro-2-fluorophenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide in lab experiments is its selectivity for the dopamine D3 receptor. This selectivity allows researchers to investigate the specific role of the dopamine D3 receptor in various neurological disorders. However, one of the limitations of using N-(4-chloro-2-fluorophenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide is its complex synthesis process. This can make it difficult for researchers to obtain the compound in large quantities for use in lab experiments.
将来の方向性
For research on N-(4-chloro-2-fluorophenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide include investigating its potential therapeutic applications in the treatment of addiction, schizophrenia, and Alzheimer's disease, as well as investigating the role of the dopamine D3 receptor in other neurological disorders.
特性
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-4-(naphthalen-1-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O/c23-18-8-9-21(20(24)14-18)25-22(28)27-12-10-26(11-13-27)15-17-6-3-5-16-4-1-2-7-19(16)17/h1-9,14H,10-13,15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGKUEPIBVSPID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)NC4=C(C=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-4-(naphthalen-1-ylmethyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(4-chloro-2-fluorophenyl)-N'-[1-(4-propylphenyl)ethyl]urea](/img/structure/B4286670.png)
![N-(2,6-diethylphenyl)-2-{[4-ethyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4286687.png)
![4-ethyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4286695.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea](/img/structure/B4286708.png)
![N-[1-(4-tert-butylphenyl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea](/img/structure/B4286716.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-4-isobutylbenzenesulfonamide](/img/structure/B4286723.png)

![isopropyl 4-{[(4-sec-butylphenyl)sulfonyl]amino}benzoate](/img/structure/B4286740.png)
![N-(3-{[(4-butylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4286746.png)
